

Application Notes and Protocols for Cross-Coupling Reactions with 2-Aminopyridines

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Compound of Interest

Compound Name:	(4-(Pyridin-2-yl)phenyl)methanamine
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 2-aminopyridines. These reactions are fundamental in medicinal chemistry for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. This guide offers comprehensive methodologies, quantitative data, and visual representations of experimental workflows and relevant biological pathways.

Introduction

2-Aminopyridine derivatives are crucial building blocks in the development of novel therapeutics, particularly as kinase inhibitors.^[1] The functionalization of the 2-aminopyridine scaffold through cross-coupling reactions allows for the synthesis of diverse chemical libraries with a wide range of biological activities. This document details the experimental setups for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination, providing researchers with the necessary information to successfully implement these transformations in their laboratories.

Data Presentation: Quantitative Analysis of Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for various cross-coupling reactions with 2-aminopyridine substrates.

Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Boronic Acids[2][3]

Entry	2-Halopyridine	Arylboronic Acid	Catalyst (mol %)	Ligand (mol %)	Base (equiv v.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-Bromo pyridine	Phenyl boronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄ (2)	Toluene/H ₂ O	100	18	95
2	2-Chloropyridine	4-Methoxyphenylboronic acid	Pd ₂ (db a) ₃ (1.5)	XPhos (3)	K ₃ PO ₄ (3)	1,4-Dioxane	100	12	88
3	2-Bromo-3-amino pyridine	3-Tolylboronic acid	Pd(PPh ₃) ₄ (3)	-	Na ₂ C ₂ O ₄ (2)	DME/H ₂ O	80	16	92
4	2-Chloro-5-nitropyridine	Naphthalene-2-boronic acid	PdCl ₂ (dppf) (3)	-	K ₂ CO ₃ (2.5)	Acetonitrile/H ₂ O	80	24	78

Table 2: Heck Coupling of 2-Aminohalopyridines with Alkenes[4][5]

Entry	2-Aminohalopyridine	Alken e	Catal yst (mol %)	Ligan d (mol %)	Base (equi v.)	Solve nt	Temp. (°C)	Time (h)	Yield (%)
1	2-Amino-5-bromo- pyridine	Styrene	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	Et ₃ N (1.5)	DMF	100	24	85
2	2-Amino-3-bromo- pyridine	n-Butyl acrylate	PdCl ₂ (PPh ₃) ₂ (3)	-	NaOAc (2)	DMA	120	18	79
3	2-Amino-5-iodopyridine	4-Vinylpyridine	Pd ₂ (dba) ₃ (1)	P(t-Bu) ₃ (2)	K ₂ CO ₃ (2)	Toluene	110	12	91
4	2-Amino-3-chloro- pyridine	Cyclohexene	Pd(OAc) ₂ (5)	PCy ₃ (10)	Cs ₂ CO ₃ (3)	1,4-Dioxane	130	48	65

Table 3: Sonogashira Coupling of 2-Aminohalopyridines with Terminal Alkynes [6][7][8]

Entry	2-Aminohalopyridine	Alkyn e	Pd Catalyst (mol %)	Cu Catalyst (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-Amino-3-bromo-5-iodopyridine	Phenyl acetyl ene	Pd(CF ₃ COO) ₂ (2.5)	CuI (5)	Et ₃ N	DMF	100	3	96
2	2-Amino-5-iodopyridine	1-Hepty ne	PdCl ₂ (PPh ₃) ₂ (2)	CuI (4)	Piperid ine	THF	65	12	88
3	2-Amino-3-bromo-5-iodopyridine	Ethyne trimethylsilylamine	Pd(PPh ₃) ₄ (3)	CuI (5)	Diisopropylamine	Toluene	80	16	82
4	2-Amino-3-5-bromo-5-iodopyridine	Ethyne thioph ene	Pd(OAc) ₂ (2)	CuI (4)	Et ₃ N	Acetonitrile	80	24	90

Table 4: Stille Coupling of 2-Aminohalopyridines with Organostannanes [9][10]

Entry	2-Aminohalo pyridine	Organosta nane	Catalyst (mol %)	Ligand (mol %)	Additive	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-Amino-5-bromo pyridine	Tributyl(phenyl)stannane	Pd(PPh ₃) ₄ (5)	-	-	Toluene	110	24	92
2	2-Amino-3-iodopyridine	Tributyl(vinyl)stannane	Pd ₂ (dba) ₃ (2)	AsPh ₃ (8)	-	THF	65	12	85
3	2-Amino-5-bromo pyridine	2-(Tributylstannyl)fur an	Pd(PPh ₃) ₄ (4)	-	CuI (10)	DMF	80	18	89
4	2-Amino-3-bromo pyridine	Trimethyl(p-tolyl)stannane	PdCl ₂ (dppf) (3)	-	CsF (2 equiv.)	1,4-Dioxane	100	16	78

Table 5: Buchwald-Hartwig Amination of 2-Bromopyridines[11][12]

Entry	2-Halopyridine	Amine	Catalyst (mol %)	Ligand (mol %)	Base (equiv v.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-Bromo pyridine	Morpholine	Pd(OAc) ₂ (2)	BINAP (3)	NaOtBu (1.4)	Toluene	100	18	95
2	2-Bromo pyridine	Aniline	Pd ₂ (dba) ₃ (1)	XPhos (2)	K ₃ PO ₄ (2)	t-BuOH	110	12	88
3	2-Bromo pyridine	Benzyl amine	Pd(OAc) ₂ (3)	dppf (4.5)	Cs ₂ CO ₃ (2)	1,4-Dioxane	100	24	92
4	2-Bromo pyridine	Diethyl amine	Pd(OAc) ₂ (2)	DPEphos (3)	LiHMDS (1.5)	THF	80	16	75

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

The following is a general protocol that can be adapted for the specific cross-coupling reactions detailed in the tables above. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

- 2-Halopyridine derivative (1.0 equiv)
- Coupling partner (e.g., boronic acid, alkene, alkyne, organostannane, amine) (1.1-1.5 equiv)

- Palladium catalyst (1-5 mol%)
- Ligand (if required) (2-10 mol%)
- Base (1.5-3.0 equiv)
- Anhydrous solvent
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and heating plate

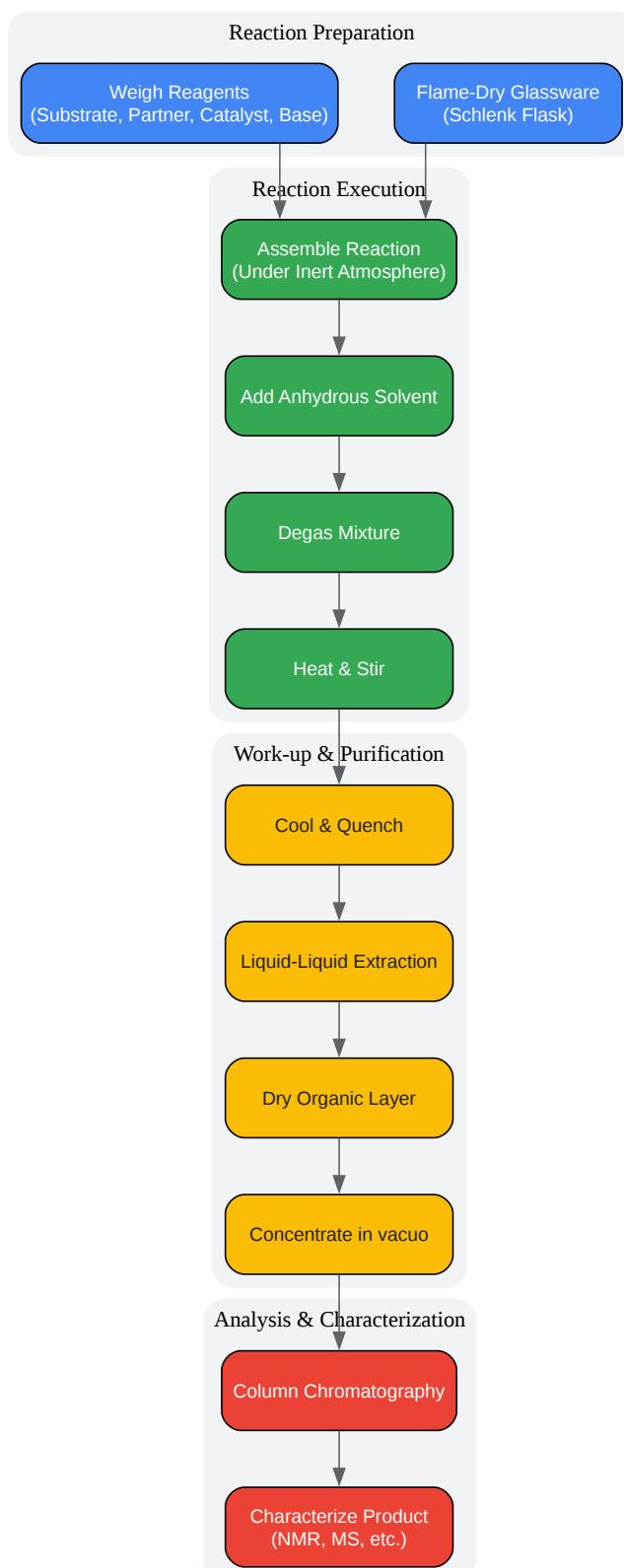
Procedure:

- Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine, coupling partner, palladium catalyst, ligand (if applicable), and base under an inert atmosphere.
- Solvent Addition: Add the anhydrous solvent via syringe.
- Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
- Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a suitable aqueous solution to remove the base and other inorganic byproducts. For Stille couplings, a potassium fluoride (KF) wash is often used to remove tin byproducts.[\[1\]](#)
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for palladium-catalyzed cross-coupling reactions.



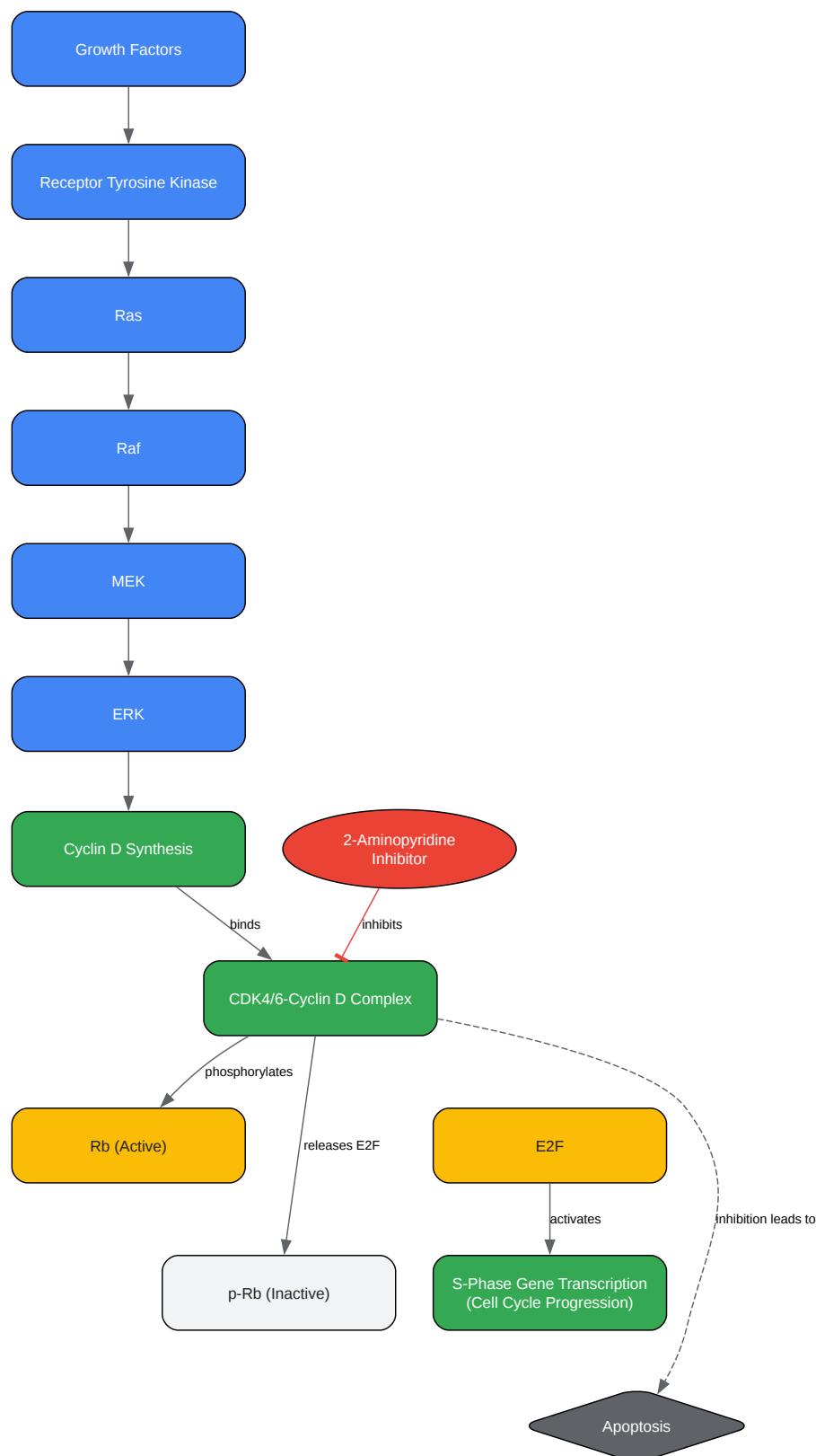
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General experimental workflow for cross-coupling reactions.

Signaling Pathway: CDK Inhibition

Many 2-aminopyridine derivatives synthesized via cross-coupling reactions are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[\[13\]](#)[\[14\]](#)

Dysregulation of CDK activity is a hallmark of many cancers. The following diagram illustrates a simplified CDK signaling pathway and the point of inhibition by a 2-aminopyridine-based inhibitor.

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Simplified CDK signaling pathway and inhibition.

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